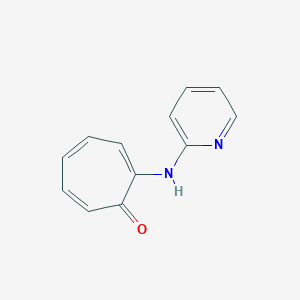
Gadoteric acid
Overview
Description
Gadoteric acid, commonly used in the salt form gadoterate meglumine, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA). It is composed of the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) used for its chelating properties, and gadolinium (Gd3+) . It is used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity .
Synthesis Analysis
The synthesis of this compound involves the use of the organic acid DOTA and gadolinium (Gd3+) . DOTA is used for its chelating properties, which allows it to form stable complexes with gadolinium .Molecular Structure Analysis
The molecular formula of this compound is C16H25GdN4O8 . It is composed of the organic acid DOTA and gadolinium (Gd3+) . The structure of this compound is characterized by its macrocyclic structure .Chemical Reactions Analysis
This compound is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . This property enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues .Physical And Chemical Properties Analysis
This compound has a molecular weight of 558.65 g/mol . It is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) with one of the highest thermodynamic stability, apparent stability, and kinetic stability .Scientific Research Applications
Pediatric Magnetic Resonance Imaging (MRI) : Gadoteric acid is found to enhance image quality and lesion detection in pediatric MRI, with a favorable safety profile (Balassy, Roberts, & Miller, 2015).
Enhancement of Proton Relaxivity in Human Red Blood Cells : When loaded into human red blood cells, this compound enhances their proton relaxivity. The osmotic pulse method yields significant cell-specific relaxivity enhancements (Ibrahim et al., 2013).
MR Mammography : this compound proves to be a safe and effective contrast agent in MR mammography, boasting a high diagnostic accuracy rate and good to excellent image quality (Seithe et al., 2016).
Safety in Renal Insufficiency : Studies have shown that this compound administration in patients with renal insufficiency does not increase the risk of chronic pain or acute kidney injury compared to controls (Young, Matthew, & Houston, 2018). Additionally, it appears safe for renal replacement treatment, with no detected cases of nephrogenic systemic fibrosis in exposed patients (Alfano et al., 2020).
General Tolerability and Diagnostic Value : this compound is generally well-tolerated in most patients, including those with risk factors, and provides good or excellent image quality in MRI (Maurer et al., 2012).
Effects on Lung Tissue : A comparative study indicates that this compound, along with gadodiamide, can be toxic to the lungs in rats, increasing alveolar wall thickness and causing inflammation (Beyazal Çeliker et al., 2022).
Inhibition Activities against Paraoxonase 1 : Gadolinium-based contrast agents, including this compound, exhibit inhibitory activities against paraoxonase 1, which may have implications for drug design for various diseases (Beydemir, Türkeş, & Yalçın, 2019).
Removal by Hemodialysis : Hemodialysis is effective in removing this compound from the blood in patients with end-stage renal disease, potentially reducing risks like nephrogenic systemic fibrosis (Gheuens, Daelemans, & Mesens, 2014).
Management of Intraventricular Intoxication : Intraventricular this compound intoxication can be effectively managed with cerebrospinal fluid irrigation, along with supportive treatment (Turk et al., 2017).
Mechanism of Action
Target of Action
Gadoteric acid, commonly used in the salt form gadoterate meglumine, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . The primary targets of this compound are tissues with disruption of the blood-brain barrier (BBB) and/or abnormal vascularity .
Mode of Action
This compound is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues . This property allows this compound to increase the contrast in MRI images, making it easier to detect and visualize lesions and abnormal vascularity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its interaction with water protons in the vicinity of the magnetic field. The enhanced relaxation rates of these protons lead to increased signal intensity in MRI images . .
Pharmacokinetics
This compound exhibits a two-compartment, open model pharmacokinetics with a mean distribution half-life of 7.1±5.2 minutes and a mean elimination half-life of 91±14 minutes in healthy volunteers . It is primarily eliminated in the urine .
Result of Action
The primary result of this compound’s action is the enhancement of MRI images. This enhancement allows for better detection and visualization of lesions and abnormal vascularity in the brain, spine, and associated tissues . It is retained in the brain at a measurable level after an injection at standard dose (01 mmol/kg) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a magnetic field is necessary for this compound to develop a magnetic moment and enhance the relaxation rates of water protons . Furthermore, the efficacy and stability of this compound can be affected by factors such as the patient’s renal function, as this compound is primarily eliminated in the urine .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The paramagnetic property of Gadoteric acid reduces the T1 relaxation time (and to some extent the T2 and T2* relaxation times) in MRI, which is the source of its clinical utility . Because it has magnetic properties, this compound develops a magnetic moment when put under a magnetic field, which increases the signal intensity (brightness) of tissues during MRI imaging .
Cellular Effects
This compound is widely used for imaging of blood vessels and inflamed or diseased tissue where the blood vessels become ‘leaky’. It is often used when viewing intracranial lesions with abnormal vascularity or abnormalities in the blood–brain barrier . This compound is used for MRI imaging of the brain, spine, and associated tissues for adult and pediatric (2 years of age or older) patients .
Molecular Mechanism
The molecular mechanism of this compound involves its paramagnetic properties. When this compound is put under a magnetic field, it develops a magnetic moment, which increases the signal intensity of tissues during MRI imaging . This property allows this compound to be used as a contrast agent in MRI, enhancing the visibility of certain tissues or body structures.
Temporal Effects in Laboratory Settings
This compound can stay in the body for years . It is retained in the brain at a measurable level after an injection at standard dose (0.1 mmol/kg) . In vitro studies found it neurotoxic, less so than linear agents .
Dosage Effects in Animal Models
In animal reproduction studies, there were no adverse developmental effects observed in rats or rabbits with intravenous administration of gadoterate meglumine during organogenesis at doses of 16 and 10 times, respectively, the recommended human dose .
Metabolic Pathways
It is known that this compound undergoes a much faster residual excretion from the body than linear GBCAs .
Transport and Distribution
This compound is administered through an intravenous bolus injection, either manually or through a power injection .
Subcellular Localization
It is known that this compound can cross the blood-brain barrier, so it might affect or enhance normal brain tissue in imaging .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Gadoteric acid involves several steps including the preparation of the starting materials, synthesis of the intermediate compounds, and the final steps to produce the target compound. The overall strategy involves the esterification of a carboxylic acid with a hydroxyl-containing group in the presence of a coupling reagent. The intermediate compound is then further modified to produce Gadoteric acid.", "Starting Materials": [ "Glycine", "Diethylenetriaminepentaacetic acid (DTPA)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Triethylamine", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Glycine is reacted with DTPA in the presence of DCC and DMAP to form the intermediate compound N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-(bis(carboxymethyl)amino)ethyl)glycine.", "Step 2: The intermediate compound is then esterified with methanol in the presence of triethylamine and DCC to form the methyl ester intermediate.", "Step 3: The methyl ester intermediate is then hydrolyzed with sodium hydroxide to form the carboxylic acid intermediate.", "Step 4: The carboxylic acid intermediate is then reacted with gadolinium chloride in the presence of hydrochloric acid to form Gadoteric acid.", "Step 5: The final product is purified using ethyl acetate and water to remove impurities and obtain pure Gadoteric acid." ] } | |
| Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, spin-lattice or longitudinal relaxation times (T1), and differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoterate shortens the T1 and T2 relaxation times in target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences. | |
CAS No. |
72573-82-1 |
Molecular Formula |
C16H25GdN4O8 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 |
InChI Key |
GFSTXYOTEVLASN-UHFFFAOYSA-K |
SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Synonyms |
Gadoteric acid; Gadoteric; Gadolinium 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetic acid; Gadolinate(1-),[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7,kO10]-, hydrogen (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



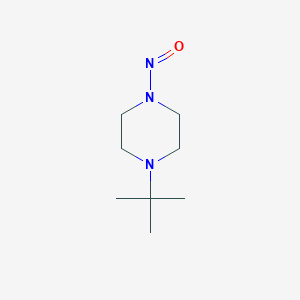
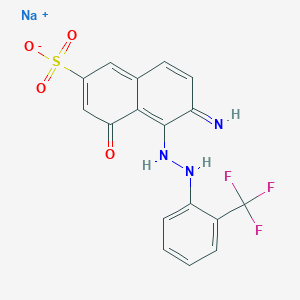
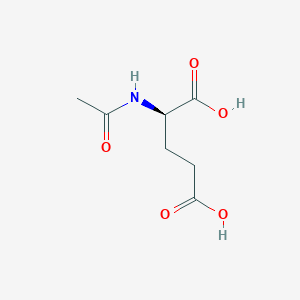

![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)


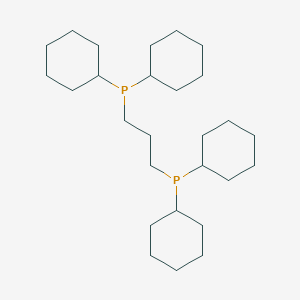
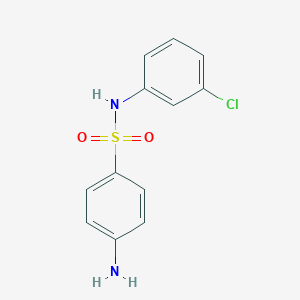
![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)


